3-Chloro-N-(2-methyl-1H-indol-5-yl)benzamide
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Overview
Description
3-Chloro-N-(2-methyl-1H-indol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to an indole ring, which is further substituted with a chlorine atom and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-methyl-1H-indol-5-yl)benzamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-methyl-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-Chloro-N-(2-methyl-1H-indol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of indole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-methyl-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(2-methyl-1H-indol-1-yl)benzamide: Similar structure but with a different substitution pattern on the indole ring.
4-Chloro-N-(2-methyl-1H-indol-5-yl)benzamide: Chlorine atom positioned differently on the benzamide group.
N-(2-methyl-1H-indol-5-yl)benzamide: Lacks the chlorine substitution.
Uniqueness
3-Chloro-N-(2-methyl-1H-indol-5-yl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom and the methyl group on the indole ring can enhance its binding affinity to certain receptors and its stability under various conditions .
Properties
Molecular Formula |
C16H13ClN2O |
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Molecular Weight |
284.74 g/mol |
IUPAC Name |
3-chloro-N-(2-methyl-1H-indol-5-yl)benzamide |
InChI |
InChI=1S/C16H13ClN2O/c1-10-7-12-9-14(5-6-15(12)18-10)19-16(20)11-3-2-4-13(17)8-11/h2-9,18H,1H3,(H,19,20) |
InChI Key |
SSPHXZNBIVJTMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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